8-[(2-oxo-4-imidazolidinyl)carbonyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to the compound involves multiple steps, including condensation reactions, cyclization, and specific functional group transformations. For instance, the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione showcases a simple, fast, and cost-effective three-step synthesis, emphasizing the methodology's efficiency in producing spiro carbocyclic imidazolidine-2,4-diones, a class related to the target compound (Pardali et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray crystallography, providing insights into the spatial arrangement and bonding interactions. The structure of 2-oxo-3-phenyl, 1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, for example, reveals the presence of planar furan rings, chair conformation cyclohexane rings, and benzene rings, which contribute to the compound's stability and reactivity (Wang et al., 2011).
Chemical Reactions and Properties
Compounds within this category often exhibit unique reactivity patterns, influenced by their cyclic and spirocyclic frameworks. For example, the regio- and diastereoselective 1,3-dipolar cycloaddition of 2 H-azirines with azomethine ylides generated from isatins and α-amino acids offers a pathway to aziridine-fused spiro[imidazolidine-4,3'-oxindole] frameworks, demonstrating the compound's versatility in forming complex structures (Angyal et al., 2019).
properties
IUPAC Name |
8-(2-oxoimidazolidine-4-carbonyl)-2-[(E)-3-phenylprop-2-enyl]-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-18-13-21(15-25(18)10-4-7-16-5-2-1-3-6-16)8-11-24(12-9-21)19(27)17-14-22-20(28)23-17/h1-7,17H,8-15H2,(H2,22,23,28)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESWZDQMAQNKDH-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N(C2)CC=CC3=CC=CC=C3)C(=O)C4CNC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12CC(=O)N(C2)C/C=C/C3=CC=CC=C3)C(=O)C4CNC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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